![molecular formula C9H18O B1293532 Cyclooctanemethanol CAS No. 3637-63-6](/img/structure/B1293532.png)
Cyclooctanemethanol
Overview
Description
Cyclooctanemethanol is a cyclic alcohol with the molecular formula C9H18O and a molecular weight of 142.2386 . It contains a total of 28 bonds, including 10 non-H bonds, 1 rotatable bond, 1 eight-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of Cyclooctanemethanol consists of an eight-membered carbon ring (cyclooctane) with a methanol group attached . It contains 1 hydroxyl group and 1 primary alcohol .Physical And Chemical Properties Analysis
Cyclooctanemethanol has a density of 0.9±0.1 g/cm3, a boiling point of 223.2±8.0 °C at 760 mmHg, and a flash point of 93.3±0.0 °C . It has 1 freely rotating bond and a polar surface area of 20 Å2 .Scientific Research Applications
High Boiling Solvent
Cyclooctanemethanol is utilized as a high boiling solvent due to its ability to remain in a liquid state at elevated temperatures . This property makes it ideal for reactions that require higher temperatures without the solvent evaporating. It’s particularly useful in distillation processes where separation of components based on boiling points is essential.
Heat Transfer Agent
In the field of thermal management, Cyclooctanemethanol serves as an effective heat transfer agent . Its thermal stability and liquid phase at high temperatures allow it to efficiently transfer heat in systems such as cooling circuits in chemical reactors or electronic devices.
Plastic and Lacquer Base Materials
Cyclooctanemethanol is a precursor for manufacturing plastic and lacquer base materials . Its chemical structure can be modified to produce various derivatives that form the building blocks of certain plastics and lacquers, enhancing their properties such as durability and chemical resistance.
Synthesis of Cyclooctane Carboxylic Acid
The oxidation of Cyclooctanemethanol leads to the formation of cyclooctane carboxylic acid . This acid is a valuable intermediate in organic synthesis, used to produce other chemicals through further reactions.
Production of Nylon-8
One of the significant applications of Cyclooctanemethanol is in the production of nylon-8 . It is converted into octahydro-2-oxo-1H-azonine (S-aminooctanoic acid lactam), which is a key monomer for synthesizing this type of nylon, used in various textiles and engineering materials.
Solubility Studies
Due to its solubility in water, Cyclooctanemethanol is often used in solubility studies to understand the solvation dynamics of cyclic compounds . This can provide insights into the behavior of similar compounds in biological systems or industrial processes
Safety and Hazards
Cyclooctanemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyclooctylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBLHYKDKSZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189897 | |
Record name | Cyclooctanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctanemethanol | |
CAS RN |
3637-63-6 | |
Record name | Cyclooctanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctanemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics that dictate cyclooctanemethanol's activity on the nicotinic acetylcholine receptor?
A2: The research suggests that both the volume and length of cycloalkanemethanols play crucial roles in their interaction with the nAChR. [] The study reveals that the inhibitory effect on the open channel is lost when the volume of the compound exceeds approximately 340 ų. [] In contrast, the ability to enhance the apparent affinity of agonists appears to be dependent on a critical length of approximately 6.3 Å, which cyclooctanemethanol satisfies. [] Therefore, cyclooctanemethanol's specific volume and length allow it to interact with the nAChR in a way that both inhibits open channel activity and enhances agonist affinity.
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